molecular formula C17H19FN2O4 B3020411 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097922-27-3

1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B3020411
CAS No.: 2097922-27-3
M. Wt: 334.347
InChI Key: NMZQSFYLTBRZDO-UHFFFAOYSA-N
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Description

The compound 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with an azetidine ring bearing a 2-(2-fluorophenoxy)propanoyl group. The pyrrolidine-2,5-dione scaffold is well-documented in medicinal chemistry for its role in anticonvulsant, antimicrobial, and enzyme-inhibitory activities . The azetidine ring, a four-membered nitrogen-containing heterocycle, may enhance metabolic stability and binding affinity compared to larger rings. The 2-fluorophenoxy group introduces electron-withdrawing and hydrophobic characteristics, which could influence pharmacokinetics and target interactions .

Properties

IUPAC Name

1-[[1-[2-(2-fluorophenoxy)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-11(24-14-5-3-2-4-13(14)18)17(23)19-8-12(9-19)10-20-15(21)6-7-16(20)22/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZQSFYLTBRZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)CN2C(=O)CCC2=O)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with a suitable acylating agent to form 2-(2-fluorophenoxy)propanoic acid.

    Azetidin-3-yl Methylation: The azetidin-3-yl group is introduced through a nucleophilic substitution reaction, where the azetidine ring is alkylated with a methylating agent.

    Cyclization to Form Pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediate compounds to form the pyrrolidine-2,5-dione core under controlled conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers are investigating its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrrolidine-2,5-dione derivatives. Below is a systematic comparison with structurally or functionally related compounds from recent literature:

Compound Key Structural Features Biological Activity Synthesis Yield References
1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione Azetidinylmethyl-pyrrolidine-dione + 2-fluorophenoxypropanoyl Hypothesized: Anticonvulsant/Enzyme inhibition (based on structural analogs) Not reported
1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione [VI] 3-Cyclohexyl substituent + pyridine at position-1 Anticonvulsant (ED₅₀: 30 mg/kg in scPTZ test) 78–80%
1-(4-Acetylphenyl)-3-(4-bromophenoxy)-pyrrolidine-2,5-dione 4-Acetylphenyl + 4-bromophenoxy at position-3 GABA-transaminase inhibition (IC₅₀: 100.5 µM) Not reported
1-(Phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Mannich base with pyridine and phenyl groups Moderate antimicrobial activity (MIC: 50–100 µg/mL against E. coli, B. subtilis) 78–80%
1-(4-Bromoalkyl)-3-(5-methoxyindol-3-yl)pyrrolidine-2,5-dione (2a) Bromoalkyl linker + 5-methoxyindole substituent Anticancer (synthesis intermediate for indole-based conjugates) 41–93%

Key Comparative Insights

Substituent Effects on Bioactivity The 3-cyclohexyl and 3-aryloxy substituents in anticonvulsant derivatives (e.g., compound [VI] and 4-bromophenoxy analog) demonstrate that bulky, hydrophobic groups enhance GABAergic activity . In contrast, the 2-fluorophenoxypropanoyl-azetidine group in the target compound may optimize blood-brain barrier penetration or enzyme binding due to fluorination and rigid azetidine geometry. Mannich base derivatives with pyridine/phenyl groups (e.g., ) prioritize antimicrobial over CNS activity, highlighting how electronic properties (e.g., basic pyridine vs. fluorinated aryl) dictate target selectivity.

Synthetic Challenges

  • The azetidine ring in the target compound introduces synthetic complexity compared to simpler pyrrolidine-dione derivatives. For example, 1-(4-bromoalkyl)-3-indole-pyrrolidine-diones are synthesized via straightforward alkylation of succinimide precursors , whereas azetidine functionalization may require multi-step protocols involving ketoproline intermediates or strain-driven ring-opening reactions.

Physicochemical Properties Fluorinated aromatic systems (e.g., 2-fluorophenoxy) enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 4-bromophenoxy in ). This could extend half-life but may reduce aqueous solubility.

Unanswered Questions No direct data exists for the target compound’s biological activity, solubility, or toxicity. Comparative modeling with structurally related anticonvulsants (e.g., ) or fluorinated enzyme inhibitors (e.g., ) is needed to predict its efficacy.

Biological Activity

1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H20FN3O3C_{18}H_{20}FN_3O_3 and a molecular weight of 345.4 g/mol. The structure includes a pyrrolidine ring, an azetidine moiety, and a fluorophenoxy group, contributing to its unique biological profile.

Research indicates that this compound acts as a GPR120 agonist, which is implicated in various physiological processes such as glucose metabolism and inflammation regulation. GPR120 is a receptor that plays a significant role in lipid metabolism and insulin sensitivity, making it a target for metabolic disease therapies .

Key Mechanisms:

  • GPR120 Activation : The agonistic activity on GPR120 suggests potential benefits in managing conditions like obesity and type 2 diabetes.
  • Anti-inflammatory Effects : By modulating the activity of GPR120, the compound may reduce inflammation, which is a critical factor in chronic diseases.

In Vitro Studies

In vitro studies have demonstrated that 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione exhibits significant effects on cellular pathways involved in inflammation and insulin signaling.

Study TypeObservationsReference
Cell Line StudiesReduced TNF-alpha levels in macrophages
Insulin SensitivityEnhanced glucose uptake in adipocytes
CytotoxicityMinimal cytotoxic effects at therapeutic doses

In Vivo Studies

Animal models have further validated the compound's efficacy. For instance, administration in diabetic mice resulted in improved glycemic control and reduced body weight.

Study TypeObservationsReference
Diabetic MiceDecreased blood glucose levels
Weight ManagementSignificant reduction in body mass index (BMI)

Case Studies

A notable case study involved the application of this compound in a murine model where it was tested for its anti-obesity effects. The results indicated that the compound not only reduced body weight but also improved lipid profiles, suggesting a multifaceted role in metabolic health.

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